molecular formula C8H9F2NO B1308189 2,6-Difluoro-4-methoxybenzylamine CAS No. 771573-20-7

2,6-Difluoro-4-methoxybenzylamine

Cat. No.: B1308189
CAS No.: 771573-20-7
M. Wt: 173.16 g/mol
InChI Key: ALINWWVXTNYKIM-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxybenzylamine (CAS 771573-20-7) is a fluorinated aromatic amine with the molecular formula C₈H₉F₂NO and a molecular weight of 173.16 g/mol. It features a benzylamine core substituted with two fluorine atoms at the 2- and 6-positions and a methoxy group at the 4-position. This compound is a key intermediate in pharmaceutical synthesis (e.g., Talmapimod, a p38 MAP kinase inhibitor) and supramolecular chemistry, particularly in the construction of hemicryptophanes for anion recognition . Its melting point is reported as 32–35°C, and it is commercially available with 97% purity .

Properties

IUPAC Name

(2,6-difluoro-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALINWWVXTNYKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397597
Record name 2,6-Difluoro-4-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771573-20-7
Record name 2,6-Difluoro-4-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,6-Difluoro-4-methoxybenzylamine can be achieved through several routes. One common method involves the reductive amination of 2,6-difluoro-4-methoxybenzaldehyde using an amine source. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
This compound 771573-20-7 C₈H₉F₂NO 173.16 F: 2,6; OCH₃: 4 m.p. 32–35°C
3,5-Difluoro-4-methoxybenzylamine 105969-16-2 C₈H₉F₂NO 173.16 F: 3,5; OCH₃: 4 Not reported
3,5-Difluoro-2-methoxybenzylamine 886502-00-7 C₈H₉F₂NO 173.16 F: 3,5; OCH₃: 2 Not reported
3-(Difluoromethoxy)benzylamine 244022-71-7 C₈H₈F₂NO 187.15 OCF₂H: 3 Not reported
4-(Difluoromethoxy)benzylamine 177842-14-7 C₈H₈F₂NO 187.15 OCF₂H: 4 Not reported
2,6-Difluoro-3-methoxybenzylamine 886498-50-6 C₈H₉F₂NO 173.16 F: 2,6; OCH₃: 3 Not reported

Key Observations :

  • Isomerism : The position of fluorine and methoxy groups significantly impacts electronic and steric properties. For example, this compound has a para-methoxy group, creating a symmetric substitution pattern, whereas 3,5-difluoro-4-methoxybenzylamine has a meta-fluorine arrangement .

Comparative Performance in Supramolecular Chemistry

Studies on hemicryptophanes synthesized from this compound (2 ) and 3,5-difluoro-4-methoxybenzylamine (3 ) reveal:

  • Compound 2 : Exhibits stronger binding for tetrahedral anions (e.g., ClO₄⁻) due to its symmetric fluorine substitution, which creates a complementary cavity .
  • Compound 3 : Shows preference for linear anions (e.g., SCN⁻) owing to its asymmetric fluorine placement .

Biological Activity

2,6-Difluoro-4-methoxybenzylamine is a fluorinated aromatic amine that has garnered interest in pharmaceutical and biochemical research due to its unique structural properties. The presence of fluorine atoms and a methoxy group influences its biological activity, making it a compound of interest for various therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C9H10F2N1O1
  • Molecular Weight: 189.18 g/mol

The compound features two fluorine atoms at the 2 and 6 positions of the benzene ring and a methoxy group (-OCH3) at the para position relative to the amine group (-NH2). This configuration provides distinct electronic properties that can enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms can enhance binding affinity due to their electronegative nature, while the methoxy group may improve solubility and bioavailability. The compound has been studied for its potential effects on various biological pathways, particularly in cancer cell lines and neurodegenerative models.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties: Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, it has demonstrated effectiveness against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects: In models of Alzheimer's disease, derivatives of this compound have been noted to reduce levels of beta-amyloid plaques, suggesting potential utility in treating cognitive dysfunction associated with neurodegenerative diseases .
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, although further investigation is required to elucidate specific mechanisms and efficacy against various pathogens.

Case Studies

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis markers such as caspase activation.
  • Neuroprotective Study:
    • In a model using amyloid precursor protein transgenic mice, treatment with an orexin receptor antagonist derived from this compound led to a marked decrease in amyloid plaque formation. This suggests a potential pathway for mitigating Alzheimer’s disease symptoms through modulation of neuroinflammatory responses .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameFluorine AtomsMethoxy GroupAnticancer ActivityNeuroprotective Activity
This compound2YesHighModerate
2,6-Difluorobenzylamine2NoModerateLow
4-Methoxybenzylamine0YesLowLow

This table illustrates that the combination of both fluorine and methoxy groups in this compound enhances its biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-methoxybenzylamine
Reactant of Route 2
2,6-Difluoro-4-methoxybenzylamine

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